Oxo-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester
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Overview
Description
Oxo-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a tetrafluoroethoxy group attached to a phenyl ring, which is further connected to an acetic acid ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxo-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrafluoroethoxy Group: This step involves the reaction of a suitable phenol derivative with tetrafluoroethylene under specific conditions to introduce the tetrafluoroethoxy group.
Acylation Reaction: The intermediate product from the first step undergoes an acylation reaction with acetic anhydride or acetyl chloride to form the acetic acid derivative.
Esterification: Finally, the acetic acid derivative is esterified with ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production typically requires the use of specialized equipment and stringent control of reaction conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Oxo-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Oxo-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Oxo-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester exerts its effects involves interactions with molecular targets and pathways. The tetrafluoroethoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. The phenyl ring and ester moiety also play crucial roles in determining the compound’s overall activity and specificity.
Comparison with Similar Compounds
Similar Compounds
Oxo-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid: Lacks the ethyl ester group but shares similar structural features.
Oxo-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]propionic acid ethyl ester: Contains a propionic acid moiety instead of acetic acid.
Oxo-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]butyric acid ethyl ester: Features a butyric acid moiety.
Uniqueness
Oxo-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the tetrafluoroethoxy group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-oxo-2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F4O4/c1-2-19-10(18)9(17)7-3-5-8(6-4-7)20-12(15,16)11(13)14/h3-6,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDGOZXSHPCLIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)OC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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